molecular formula C22H19FN6O2 B14094670 1-benzyl-3-(4-fluorophenyl)-7,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione

1-benzyl-3-(4-fluorophenyl)-7,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione

Cat. No.: B14094670
M. Wt: 418.4 g/mol
InChI Key: XOBIUUICYRYQMS-UHFFFAOYSA-N
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Description

The compound with the molecular formula C22H19FN6O2 is a complex organic molecule that has garnered significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C22H19FN6O2 typically involves multi-step organic reactions. One common method includes the use of Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst. The reaction conditions often require a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of C22H19FN6O2 may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and reagents is also tailored to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

C22H19FN6O2: undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted aromatic ring, using reagents like sodium methoxide.

Common Reagents and Conditions

The reactions involving C22H19FN6O2 often require specific conditions:

    Oxidation: Carried out in acidic or basic media at elevated temperatures.

    Reduction: Typically performed in anhydrous solvents under inert atmospheres.

    Substitution: Conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

C22H19FN6O2: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which C22H19FN6O2 exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s fluorine atom plays a crucial role in enhancing its binding affinity and specificity. The pathways involved often include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to C22H19FN6O2 include other fluorinated aromatic compounds and heterocyclic molecules. Examples include:

  • C21H18FN5O2
  • C23H20FN7O2

Uniqueness

What sets C22H19FN6O2 apart from its analogs is its specific arrangement of functional groups, which imparts unique chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C22H19FN6O2

Molecular Weight

418.4 g/mol

IUPAC Name

1-benzyl-3-(4-fluorophenyl)-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

InChI

InChI=1S/C22H19FN6O2/c1-26-19-18(20(30)27(2)22(26)31)28-13-17(15-8-10-16(23)11-9-15)25-29(21(28)24-19)12-14-6-4-3-5-7-14/h3-11H,12-13H2,1-2H3

InChI Key

XOBIUUICYRYQMS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)CC4=CC=CC=C4)C5=CC=C(C=C5)F

Origin of Product

United States

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